molecular formula C10H14N2O2 B3047344 Tert-butyl 3-aminopyridine-2-carboxylate CAS No. 1379367-66-4

Tert-butyl 3-aminopyridine-2-carboxylate

Cat. No.: B3047344
CAS No.: 1379367-66-4
M. Wt: 194.23
InChI Key: RGOXVSQEOYNJMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-aminopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOXVSQEOYNJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401184889
Record name 2-Pyridinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester
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Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379367-66-4
Record name 2-Pyridinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379367-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401184889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies for Tert Butyl 3 Aminopyridine 2 Carboxylate

Reactivity and Functionalization of the Amino Group

The primary amino group is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures. Its nucleophilicity is influenced by the electronic effects of the adjacent ester and the pyridine (B92270) ring.

Amide Bond Formation and Diverse Acylation Reactions

The amino group of tert-butyl 3-aminopyridine-2-carboxylate readily undergoes acylation to form amide bonds. This reaction proceeds chemoselectively at the exocyclic amino nitrogen over the pyridine ring nitrogen. Studies on the acetylation of aminopyridines indicate that the 3-amino isomer behaves like a deactivated aniline, with acylation occurring directly at the amino group. nih.gov This is in contrast to alkylation, which typically occurs at the more nucleophilic ring nitrogen. nih.gov

A variety of acylating agents can be employed, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents. wikipedia.orgrsc.org Given the electronic nature of the substrate—an electron-poor amine—specialized coupling agents may be required for efficient amide bond formation, particularly with sterically hindered carboxylic acids. wikipedia.org The reaction is fundamental for incorporating the aminopyridine scaffold into peptide-like structures or for introducing a wide range of functional groups.

Table 1: Representative Acylation Reactions of the Amino Group
Acylating AgentReagent/CatalystProduct TypeReference
Acetyl ChloridePyridine or TriethylamineN-(2-(tert-butoxycarbonyl)pyridin-3-yl)acetamide nih.govlibretexts.org
Acetic AnhydridePyridineN-(2-(tert-butoxycarbonyl)pyridin-3-yl)acetamide nih.govlibretexts.org
Benzoic AcidEDC/HOBt or HATUTert-butyl 3-benzamidopyridine-2-carboxylate wikipedia.org
Endic AnhydrideSolvent (e.g., DMF)Corresponding Amido Acid wikipedia.org

Nucleophilic Aromatic Substitution with the Amino Moiety

The amino group of this compound can act as a nucleophile in cross-coupling reactions to form C-N bonds with aryl or heteroaryl halides. These transformations are pivotal in medicinal chemistry and materials science for the synthesis of diarylamines. The two most prominent methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a general method for forming aromatic C-N bonds. researchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide or triflate. researchgate.netorganic-chemistry.org This method is known for its broad substrate scope and functional group tolerance. acs.org

The Ullmann condensation is a copper-catalyzed alternative for N-arylation. nbinno.com While classic Ullmann reactions required harsh conditions, modern protocols often use ligands to facilitate the coupling under milder temperatures. wikipedia.orgbath.ac.uk This method can be particularly useful for specific substrate combinations where palladium-based methods may be less effective. Both reactions enable the synthesis of N-aryl derivatives, significantly expanding the molecular complexity accessible from the parent aminopyridine.

Table 2: C-N Cross-Coupling Reactions Involving the Amino Group
Reaction NameTypical ReagentsProduct TypeReference
Buchwald-Hartwig AminationAryl Halide, Pd Catalyst (e.g., Pd(OAc)2), Phosphine Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)Tert-butyl 3-(arylamino)pyridine-2-carboxylate researchgate.netorganic-chemistry.org
Ullmann CondensationAryl Halide, Cu Catalyst (e.g., CuI), Ligand (e.g., 1,10-phenanthroline), Base (e.g., K2CO3)Tert-butyl 3-(arylamino)pyridine-2-carboxylate wikipedia.orgnbinno.com

Diazotization and Subsequent Transformations

The primary amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the pyridine ring. The diazotization of 3-aminopyridines is often performed under anhydrous conditions, for instance, using an alkyl nitrite (B80452) like tert-butyl nitrite in the presence of an acid. organic-chemistry.orgthieme-connect.com This is because pyridine-3-diazonium salts can be unstable in aqueous acidic solutions. thieme-connect.com

Once formed, the diazonium group can be displaced by various nucleophiles in Sandmeyer or Sandmeyer-type reactions. bath.ac.uk These reactions, typically catalyzed by copper(I) salts, allow for the introduction of halides (Cl, Br) and pseudohalides (CN). bath.ac.uk This provides a powerful synthetic route to 3-substituted-pyridine-2-carboxylate derivatives that are not easily accessible through other methods. For example, treatment of the diazonium salt with copper(I) chloride yields the 3-chloro derivative, while copper(I) bromide yields the 3-bromo derivative.

Table 3: Transformations via Diazonium Salt Intermediate
TransformationReagentsProductReference
Diazotizationt-BuONO, Acid (e.g., HBF4)Pyridine-3-diazonium salt organic-chemistry.orgthieme-connect.com
Sandmeyer (Chlorination)CuClTert-butyl 3-chloropyridine-2-carboxylate bath.ac.uk
Sandmeyer (Bromination)CuBrTert-butyl 3-bromopyridine-2-carboxylate bath.ac.uk
Sandmeyer (Cyanation)CuCNTert-butyl 3-cyanopyridine-2-carboxylate bath.ac.uk
Schiemann (Fluorination)Heat (from diazonium tetrafluoroborate)Tert-butyl 3-fluoropyridine-2-carboxylate

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine ring nitrogen atom makes it a site for protonation, hydrogen bonding, alkylation, and oxidation. Its reactivity is modulated by the substituents on the ring.

Role in Hydrogen Bonding and Molecular Recognition

The pyridine nitrogen, along with the amino group and the ester's carbonyl oxygen, acts as a hydrogen bond acceptor, while the amino group serves as a hydrogen bond donor. These interactions are crucial in dictating the solid-state structure, crystal packing, and molecular recognition properties of the compound. The ability to form specific, directional hydrogen bonds allows this compound to participate in the formation of supramolecular assemblies. Theoretical and experimental studies on aminopyridine derivatives show that intermolecular hydrogen bonds can be significantly strengthened in the excited state. The interplay of the N-H···N (pyridine) and N-H···O=C (ester) hydrogen bonds can lead to the formation of predictable structural motifs, or synthons, which are fundamental in crystal engineering.

N-Alkylation and N-Oxidation Reactions

N-Alkylation: In contrast to acylation, the alkylation of aminopyridines typically occurs preferentially at the endocyclic pyridine nitrogen, which is generally more nucleophilic than the exocyclic amino group. nih.gov Reaction with alkyl halides or other alkylating agents leads to the formation of pyridinium (B92312) salts. The quaternization of the nitrogen atom significantly alters the electronic properties of the ring, making it more electron-deficient.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as hydrogen peroxide in acetic acid, Caro's acid (peroxomonosulfuric acid), or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide group dramatically changes the reactivity of the pyridine ring. For aminopyridines, direct N-oxidation can sometimes be challenging. To achieve selective oxidation at the ring nitrogen without affecting the amino group, a protection-oxidation-deprotection sequence may be necessary. The amino group can be acylated, followed by N-oxidation of the pyridine ring, and subsequent hydrolysis of the amide to regenerate the free amino group on the N-oxide product.

Chemical Manipulations of the tert-Butyl Ester Functionality

The tert-butyl ester group in this compound is a versatile protecting group for the carboxylic acid functionality. Its strategic removal or transformation is a key step in the synthesis of various derivatives. This section explores the chemical manipulations of this ester group, including its selective hydrolysis, decarboxylation, transesterification, and conversion to other carboxylic acid derivatives.

Selective Hydrolysis and Decarboxylation Strategies

The selective cleavage of the tert-butyl ester is often the primary step to unmask the carboxylic acid for further reactions or to induce decarboxylation.

Selective Hydrolysis:

The hydrolysis of tert-butyl esters requires specific conditions to avoid unintended side reactions, especially in the presence of other sensitive functional groups. Acid-catalyzed hydrolysis is the most common method, but the conditions must be carefully chosen to ensure selectivity. Lewis acids have emerged as effective reagents for the chemoselective deprotection of tert-butyl esters under mild conditions. For instance, zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) has been successfully employed for the hydrolysis of tert-butyl esters in the presence of other acid-labile protecting groups. semanticscholar.orgresearchgate.net While N-Boc and N-trityl groups are often labile under these conditions, other protecting groups may remain intact, allowing for selective deprotection. semanticscholar.org

Table 1: Reagents for Selective Hydrolysis of tert-Butyl Esters.

Reagent Solvent Temperature Notes
ZnBr₂ Dichloromethane (DCM) Room Temperature Chemoselective for tert-butyl esters in the presence of certain other protecting groups. semanticscholar.orgresearchgate.net
Ytterbium triflate (Yb(OTf)₃) Nitromethane 45-50 °C Mild and efficient, with the catalyst being reusable. rsc.org
Phosphoric Acid (aq.) - - Environmentally benign and mild reagent. organic-chemistry.org

Decarboxylation Strategies:

Following hydrolysis to 3-aminopyridine-2-carboxylic acid (also known as 3-aminopicolinic acid), decarboxylation can be induced to yield 3-aminopyridine (B143674). The mechanism and rate of decarboxylation are highly dependent on the acidity of the solution. researchgate.net Studies have shown that 3-aminopicolinic acid can decarboxylate through two primary pathways:

Ylide Mechanism: At low acidity, the decarboxylation proceeds through a zwitterionic intermediate (ylide), which is a common mechanism for picolinic acids. researchgate.net

Protonation Mechanism: At higher acidities, the pyridine ring is protonated, and the decarboxylation occurs through a different, protonated intermediate. researchgate.net

The rate of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates more readily than isonicotinic acid (pyridine-4-carboxylic acid), a phenomenon attributed to the formation of a stable zwitterionic intermediate. stackexchange.com The presence of the amino group at the 3-position in 3-aminopicolinic acid facilitates decarboxylation compared to unsubstituted picolinic acid, likely due to its electronic effects on the transition state. researchgate.net Thermal decarboxylation of related 2-pyridone-3-carboxylic acids has also been achieved using potassium carbonate in toluene (B28343). nih.govresearchgate.net

Transesterification Reactions for Diverse Ester Formations

Transesterification of the tert-butyl ester allows for the synthesis of other ester derivatives without proceeding through the free carboxylic acid. This can be advantageous when the carboxylic acid is sensitive or difficult to handle.

One effective method for the transesterification of tert-butyl esters involves the use of phosphorus trichloride (B1173362) (PCl₃). This reagent mediates the conversion of tert-butyl esters into a variety of other esters in a one-pot reaction. The reaction is believed to proceed through the in situ formation of an acid chloride, which then reacts with an alcohol to furnish the desired ester. mdpi.com Borane catalysts, such as B(C₆F₅)₃, have also been reported to catalyze the transesterification of tert-butyl esters with diazoesters under mild conditions. nih.gov

Table 2: Conditions for Transesterification of tert-Butyl Esters.

Reagent Catalyst Solvent Temperature
Alcohol PCl₃ Dichloromethane (DCM) Varies (e.g., 60-100 °C)

Conversion to Other Carboxylic Acid Derivatives (e.g., amides, nitriles)

Amide Formation:

The tert-butyl ester can be converted to an amide, typically after hydrolysis to the carboxylic acid. The resulting 3-aminopyridine-2-carboxylic acid can then be coupled with an amine using standard amide bond-forming reagents. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which then reacts with an amine to form the corresponding amide. nih.gov This method has been successfully applied to the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides. nih.gov Alternatively, coupling reagents like HBTU in the presence of a base can be employed for the synthesis of amides from the corresponding carboxylic acid. nih.gov

Table 3: General Conditions for Amide Formation from Carboxylic Acids.

Coupling Reagent Base Solvent Temperature
1,1'-Carbonyldiimidazole (CDI) None required Dimethyl sulfoxide (B87167) (DMSO) 120 °C (Microwave)

Nitrile Formation:

The conversion of the carboxylic acid group to a nitrile introduces a valuable functional group for further synthetic transformations. This transformation is typically carried out from the corresponding primary amide, which can be synthesized from the tert-butyl ester as described above. The dehydration of the primary amide to a nitrile can be achieved using various dehydrating agents, with thionyl chloride (SOCl₂) being a common choice. ijpsr.com The direct conversion of carboxylic acids to nitriles is also possible, often involving multiple steps or specific enzymatic catalysis. nih.gov For example, a one-pot synthesis of 2-amino-3-cyanopyridine (B104079) derivatives can be achieved through a multicomponent reaction of aldehydes, malononitrile, ketones, and ammonium (B1175870) acetate (B1210297). mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is influenced by the existing substituents.

Halogenation and Related Aromatic Substitutions

The introduction of a halogen atom onto the pyridine ring provides a handle for subsequent cross-coupling reactions. The directing effects of the amino and carboxylate groups play a crucial role in determining the position of halogenation. The amino group is a strong activating group and an ortho-, para-director, while the carboxylate group is a deactivating group and a meta-director.

Regioselective halogenation of aminopyridine derivatives can be challenging. However, specific methods have been developed to control the site of halogenation. For instance, the halogenation of 3-aminopyridines can be directed to the 4-position by first protecting the amino group (e.g., as a Boc-carbamate), followed by directed ortho-lithiation and quenching with an electrophilic halogen source. nih.gov Copper(II) halides have also been used for the regioselective halogenation of 2-amino-1,3-thiazoles, suggesting their potential applicability to aminopyridine systems. nih.gov

Table 4: Representative Halogenation Methods for Pyridine Derivatives.

Reagent Position of Halogenation Notes
1. n-BuLi, 2. C₂Cl₆/C₂H₄Br₂/I₂ 4-position Requires N-protection of the amino group. nih.gov
CuX₂ (X = Cl, Br) Varies Can provide regioselectivity in aminothiazole systems. nih.gov

Introduction of Carbon-Carbon Bonds (e.g., Suzuki-Miyaura, Sonogashira couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds on the pyridine ring, typically after a halogenation step.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. nih.govtcichemicals.com A halogenated derivative of this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, and base is crucial for achieving high yields. For example, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters has been successfully demonstrated, suggesting that the free amino group in a halogenated this compound may be tolerated under certain conditions. nih.gov

Table 5: Example Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines.

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Yield
2-Bromoaniline derivative Phenylboronic acid Pd(OAc)₂, SPhos K₃PO₄ Toluene/H₂O High

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce alkynyl groups onto a halogenated this compound scaffold. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira couplings have also been developed. nih.gov

Table 6: Example Conditions for Sonogashira Coupling of Halogenated Pyridines.

Aryl Halide Alkyne Catalyst Co-catalyst Base Solvent Yield
2-Amino-3-bromopyridine Phenylacetylene Pd(OAc)₂/PPh₃ CuI Et₃N DMF High

Strategic Applications As a Synthetic Intermediate in Complex Molecule Construction

Building Block for Diverse Nitrogen-Containing Heterocycles

The inherent reactivity of the amino and carboxylate functionalities on the pyridine (B92270) core of tert-butyl 3-aminopyridine-2-carboxylate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. These heterocycles are foundational scaffolds in numerous biologically active compounds and functional materials.

The construction of fused polycyclic systems is a cornerstone of modern synthetic chemistry, and this compound is a key player in this arena. The amino group and the carboxylate on adjacent positions of the pyridine ring can participate in cyclization reactions to form fused bicyclic and polycyclic aromatic systems.

Naphthyridines: Naphthyridines, isomers of phenanthroline, are composed of two fused pyridine rings. They are of significant interest due to their wide range of biological activities. The synthesis of naphthyridine derivatives can be achieved from 3-aminopyridine (B143674) precursors through reactions like the Gould-Jacobs reaction, which involves condensation with a malonic acid derivative followed by thermal cyclization. The presence of the carboxylate group in this compound provides a convenient handle for such transformations, leading to functionalized naphthyridine cores.

Imidazopyridines: Imidazopyridines are another class of fused heterocycles with significant therapeutic applications. The synthesis of imidazopyridines can be accomplished from 2,3-diaminopyridine (B105623) derivatives. While this compound is a 3-amino derivative, its functional groups can be chemically manipulated to facilitate the formation of the imidazole (B134444) ring fused to the pyridine core. For instance, the amino group can react with various reagents to build the imidazole ring, a strategy that has been successfully employed in the synthesis of diverse imidazopyridine libraries.

The following table summarizes the general synthetic approaches for these fused systems starting from aminopyridine precursors.

Fused SystemGeneral PrecursorKey Reaction Type
Naphthyridine3-AminopyridineCondensation-Cyclization (e.g., Gould-Jacobs)
Imidazopyridine2,3-DiaminopyridineRing formation with various reagents

While the direct application of this compound in the synthesis of spiro and bridged ring systems is an emerging area of research, the functionalities present in the molecule offer significant potential for such constructions. Spirocycles, which contain two rings connected by a single common atom, and bridged ring systems, where two rings share two or more common atoms, are of great interest in drug discovery due to their rigid three-dimensional structures.

The amino and carboxylate groups of this compound can be envisioned to participate in intramolecular cyclization reactions with suitable tethered functional groups to generate these complex architectures. For example, the amino group could act as a nucleophile in a cascade reaction to form a spirocyclic intermediate. Although specific examples utilizing this exact starting material are not yet widely reported, the fundamental reactivity of aminopyridine carboxylates suggests that this is a promising direction for future synthetic explorations.

Contribution to Advanced Pharmaceutical Intermediate Synthesis

This compound and its close derivatives are crucial intermediates in the synthesis of advanced pharmaceutical compounds. The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of this molecule makes it particularly valuable.

The development of new drugs often relies on the synthesis of novel heterocyclic scaffolds that can be decorated with various functional groups to optimize their biological activity. Aminopyridine derivatives are well-established as important building blocks in this context. For example, the related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Palbociclib, a targeted therapy for certain types of breast cancer. nbinno.com

Furthermore, 2-aminopyridine-3-carboxamides have been identified as potent c-Met kinase inhibitors, which are being investigated as potential cancer therapeutics. nih.gov The structural similarity of this compound to these pharmacologically relevant precursors highlights its potential as a starting material for the discovery of new drug candidates. Its functional groups allow for the introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening.

The development of ligands that can selectively bind to specific biological targets, such as proteins and enzymes, is a fundamental aspect of drug design. The pyridine ring and the carboxylate group of this compound are excellent functionalities for coordinating with metal ions in metalloenzymes or forming hydrogen bonds with amino acid residues in a protein's active site.

For instance, pyridine-2-carboxylic acid (picolinic acid), a structurally related compound, is a well-known building block for the synthesis of chelating ligands like pyridinooxazolines (PyOx). nih.gov These ligands have found applications in asymmetric catalysis. Similarly, aromatic carboxylates have been used to synthesize triorganotin(IV) compounds that exhibit interesting biological activities. nih.gov The presence of both a pyridine nitrogen and a carboxylate group makes this compound a promising candidate for the design and synthesis of novel ligands with tailored properties for specific molecular targets.

Role in the Synthesis of Agrochemicals, Materials, and Specialty Chemicals

Beyond pharmaceuticals, the unique chemical properties of this compound make it a candidate for applications in other areas of chemical science, although these are currently less explored.

The development of new agrochemicals, such as herbicides and pesticides, often involves the synthesis of novel heterocyclic compounds. The biological activity of pyridine-containing molecules is well-documented, and the functional handles on this compound could be used to generate new agrochemical candidates.

In the field of materials science, substituted pyridines are of interest for their electronic and photophysical properties. For example, pyridine-3,5-dicarbonitrile (B74902) moieties have been incorporated into electron-transporting organic semiconductors for potential use in organic light-emitting diodes (OLEDs). nih.gov The electronic nature of the pyridine ring in this compound, combined with its potential for further functionalization, suggests that it could serve as a building block for novel organic materials with interesting optical or electronic properties.

The versatility of this compound also extends to the synthesis of specialty chemicals, where its unique combination of functional groups can be exploited to create molecules with specific desired properties for a range of niche applications.

In-Depth Computational Analysis of this compound

Detailed computational and theoretical spectroscopic investigations into the specific chemical compound this compound are not extensively available in the public domain literature. While computational chemistry is a powerful tool for understanding molecular properties, published research tends to focus on molecules with specific, widely recognized applications in materials science, pharmacology, or fundamental chemical theory.

General methodologies for the quantum chemical calculations and theoretical spectroscopy you've outlined are well-established. For instance, Density Functional Theory (DFT) is a standard method for exploring molecular geometries and electronic properties. nih.govresearchgate.netnih.gov Similarly, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) is a common practice to predict chemical reactivity and electronic transitions. mdpi.comscirp.orgresearchgate.net However, the application of these specific analyses to this compound has not been found in the performed searches.

Studies on related but distinct molecules, such as various aminopyridines, quinoline-2-carboxylates, and other tert-butylated compounds, have been conducted. nih.govresearchgate.netmdpi.com These studies employ the requested theoretical methods to explore conformational landscapes, predict spectroscopic data (NMR, IR, UV-Vis), and analyze electronic properties like the electrostatic potential surface. mdpi.comresearchgate.netmdpi.com For example, research on 3-aminopyridine has utilized DFT to compare theoretical and experimental IR and UV-Vis spectra and to calculate the HOMO-LUMO energy gap. researchgate.net Another study performed detailed DFT calculations, including vibrational analysis and FMO analysis, on 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a molecule sharing the tert-butoxycarbonyl and aminopyridine moieties. nih.gov

Despite the existence of these studies on analogous structures, the specific quantitative data—such as precise HOMO-LUMO energy gaps, calculated NMR chemical shifts, simulated IR vibrational frequencies, and detailed electrostatic potential maps—for this compound are not present in the available search results. Therefore, a detailed article with specific data tables and research findings as requested cannot be generated at this time.

Computational Chemistry and Theoretical Spectroscopic Investigations

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For a molecule like tert-butyl 3-aminopyridine-2-carboxylate, DFT calculations could be employed to study various transformations. For instance, the reactivity of the amino and carboxylate groups, as well as the pyridine (B92270) ring, can be assessed. Theoretical studies on similar heterocyclic compounds have successfully predicted reaction outcomes and explained observed selectivities. acs.org

A hypothetical DFT study on the acylation of the amino group of this compound could involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and an acylating agent), transition state, and products are optimized.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state) and provide thermodynamic data.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can trace the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

By calculating the Gibbs free energy difference between the reactants and the transition state, the activation energy (ΔG‡) can be determined. A lower activation energy indicates a more facile reaction. Such computational approaches have been applied to understand the decomposition mechanisms of related amide compounds, where different potential pathways, including those involving cyclic transition states, were evaluated. mdpi.com

Table 1: Hypothetical Activation Energies for a Reaction of a Substituted Aminopyridine Derivative Calculated by DFT

Reaction PathwayTransition State StructureCalculated ΔG‡ (kcal/mol)
Path A: Direct AcylationFour-membered ring25.4
Path B: Catalyzed AcylationSix-membered ring18.2

This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of related organic reactions.

Ligand-Target Interaction Modeling for Rational Derivatization Design (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target, typically a protein or nucleic acid. nih.gov For this compound, molecular docking could be used to explore its potential as a scaffold for designing new therapeutic agents.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A relevant protein target would be selected, and its structure prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key molecular interactions.

For example, docking studies on similar aminopyridine-containing molecules have identified crucial hydrogen bonding interactions between the amino group and/or the pyridine nitrogen with amino acid residues like glutamic acid and serine in the active site of enzymes. researchgate.net The tert-butyl group, being bulky and hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of the target protein. nih.gov

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target Predicted by Molecular Docking

Functional Group of LigandPotential Interacting ResidueType of Interaction
Amino group (-NH2)Aspartic AcidHydrogen Bond (Donor)
Pyridine NitrogenSerineHydrogen Bond (Acceptor)
Carbonyl OxygenArginineHydrogen Bond (Acceptor)
Tert-butyl groupLeucine, ValineHydrophobic Interaction

This table is a hypothetical representation of potential interactions based on docking studies of functionally similar molecules.

These computational insights are invaluable for rational drug design. By understanding the key interactions that govern the binding of a ligand to its target, medicinal chemists can design derivatives of this compound with improved potency and selectivity. For example, modifications to the pyridine ring or the amino group could be made to optimize hydrogen bonding networks, while alterations to the ester group could modulate pharmacokinetic properties. mdpi.com

Advanced Analytical and Characterization Methodologies in Synthetic Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular mass of a synthesized compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the confident determination of the elemental composition of the molecule, which is a critical step in confirming its identity.

For tert-butyl 3-aminopyridine-2-carboxylate, HRMS analysis is typically performed using soft ionization techniques such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the calculation of its elemental formula, which can then be compared to the theoretical formula (C₁₀H₁₄N₂O₂) to confirm the compound's identity. This technique is also highly sensitive for assessing the purity of the sample by detecting the presence of any impurities with different elemental compositions.

Table 1: Exemplary HRMS Data for this compound

Parameter Value
Ionization Mode ESI+
Adduct [M+H]⁺
Theoretical m/z 195.1128
Measured m/z 195.1130
Mass Error (ppm) 1.02
Elemental Formula C₁₀H₁₅N₂O₂⁺

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular skeleton, including the connectivity of atoms and their spatial relationships.

One-Dimensional (1D) NMR: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their neighboring protons. The characteristic signals would include those for the tert-butyl group (a singlet integrating to 9 protons), the protons on the pyridine (B92270) ring, and the protons of the amino group. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the carbons of the tert-butyl group. mdpi.com

Two-Dimensional (2D) NMR: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring, confirming their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edusdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can be used to confirm the stereochemistry and conformation of the molecule. For example, it could show through-space interactions between the amino group protons and the adjacent proton on the pyridine ring. researchgate.netlibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations

Solid-State NMR for Crystalline Form Characterization

While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its crystalline form. nih.gov This is particularly important in pharmaceutical and materials science, where different crystalline forms (polymorphs) of a compound can have different physical properties. ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and couplings that arise from the different packing arrangements in the crystal lattice. For a compound like this compound, ssNMR could be used to study hydrogen bonding interactions involving the amino group and the pyridine nitrogen in the solid state. nih.gov

Chromatographic Techniques for Separation, Purity Determination, and Reaction Monitoring

Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities. They are also vital for determining the purity of the final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the purity assessment of non-volatile organic compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

For this compound, a reversed-phase HPLC or UPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC/UPLC Method Parameters for Purity Analysis

Parameter HPLC UPLC
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient 5% to 95% B over 20 min 5% to 95% B over 5 min
Flow Rate 1.0 mL/min 0.5 mL/min
Detection UV at 254 nm UV at 254 nm

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC can be used to identify and quantify volatile byproducts, residual solvents, or unreacted starting materials. For instance, if the synthesis involves the use of volatile reagents or generates volatile side products, GC analysis of the reaction mixture or the final product can provide crucial information about the reaction's efficiency and the purity of the product. The coupling of GC with a mass spectrometer (GC-MS) allows for the identification of these volatile components by comparing their mass spectra to spectral libraries. researchgate.net

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the purification and isolation of a target compound from a crude reaction mixture. This method separates components based on their differential partitioning between a stationary phase and a mobile phase. For "this compound," techniques like flash column chromatography are commonly employed post-synthesis.

In a typical procedure, the crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A carefully selected solvent system, the mobile phase, is then passed through the column. The polarity of the solvent system is optimized to achieve effective separation of the desired product from impurities and unreacted starting materials. While specific experimental data for the purification of this compound was not found in the searched literature, the isolation of analogous pyridine carboxylates often utilizes a gradient of ethyl acetate (B1210297) in a nonpolar solvent like petroleum ether or hexanes. The progress of the separation is monitored by thin-layer chromatography (TLC), and fractions containing the pure compound are combined and concentrated to yield the isolated product. The efficiency of the purification is ultimately confirmed by spectroscopic methods.

Table 1: Representative Conditions for Preparative Chromatography of Pyridine Derivatives

TechniqueStationary PhaseTypical Mobile PhaseOutcome
Flash Column ChromatographySilica GelEthyl Acetate / Hexane GradientIsolation of pure compound fractions

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For "this compound," obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous confirmation of its structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the pyridine ring. Furthermore, it would reveal information about the compound's solid-state packing, including any intermolecular interactions such as hydrogen bonding. Despite the power of this technique, a published crystal structure with detailed crystallographic data for "this compound" was not located in the reviewed scientific literature.

Table 2: Key Parameters Obtained from X-ray Crystallographic Analysis

ParameterInformation ProvidedStatus for this compound
Crystal SystemSymmetry of the unit cellData not available
Space GroupSymmetry elements within the unit cellData not available
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the unit cellData not available
R-factorAgreement between experimental and calculated modelsData not available

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimental results are then compared against the theoretical values calculated from the compound's proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

The molecular formula for "this compound" is C₁₀H₁₄N₂O₂. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values within a narrow margin of error (typically ±0.4%) of these theoretical percentages. Specific experimental data from elemental analysis of this compound were not found in the searched literature.

Table 3: Elemental Composition of this compound (C₁₀H₁₄N₂O₂)

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)61.84Data not available
Hydrogen (H)7.27Data not available
Nitrogen (N)14.42Data not available
Oxygen (O)16.47Data not available

Electrochemical Characterization Techniques for Redox Properties (if applicable)

Electrochemical techniques, such as cyclic voltammetry (CV), can be applied to investigate the redox properties of a molecule, determining its potential for oxidation and reduction. These methods are particularly relevant for compounds containing electroactive moieties, such as aromatic and heteroaromatic systems. The pyridine ring system can undergo reduction, and the amino substituent can be susceptible to oxidation.

A cyclic voltammetry experiment on "this compound" would involve scanning a potential range and measuring the resulting current. The appearance of oxidation or reduction peaks in the voltammogram would indicate the potentials at which the molecule loses or gains electrons. This information provides insight into the electronic properties of the compound and its potential behavior in redox-active environments. However, a review of the available literature did not yield specific studies on the electrochemical characterization of "this compound." Therefore, its specific redox potentials are not documented.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.